Comprehensive Technical Guide: Physical and Chemical Properties of 6-Ethyl-1H-indole-3-carbaldehyde
Comprehensive Technical Guide: Physical and Chemical Properties of 6-Ethyl-1H-indole-3-carbaldehyde
Executive Summary
As a building block in advanced organic synthesis and drug discovery, 6-Ethyl-1H-indole-3-carbaldehyde (CAS: 170489-33-5) offers a highly versatile scaffold[1]. The presence of the C6-ethyl group modulates the electronic density of the indole core via hyperconjugation, while the C3-carbaldehyde moiety serves as a primary electrophilic hub for downstream functionalization. This whitepaper provides a rigorous, causality-driven analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles tailored for application scientists and drug development professionals.
Physicochemical Profile & Structural Dynamics
Understanding the baseline physical properties of 6-Ethyl-1H-indole-3-carbaldehyde is critical for optimizing reaction conditions, purification workflows, and formulation strategies.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 6-Ethyl-1H-indole-3-carbaldehyde | [2] |
| CAS Number | 170489-33-5 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [2] |
| Molecular Weight | 173.21 g/mol | [2] |
| Appearance | Solid (Off-white to beige crystalline powder) | [3] |
| Solubility Profile | Soluble in DMSO (≥20 mg/mL), Methanol, EtOAc; Insoluble in cold water | [3] |
| Target LC-MS [M+H]+ | 174.1 m/z | [4] |
Structural Causality
The molecule features a dual-functional nature. The C6-ethyl group acts as a mild electron-donating group (EDG) via the +I (inductive) effect and hyperconjugation. This slightly elevates the HOMO (Highest Occupied Molecular Orbital) of the indole ring compared to an unsubstituted indole, making the core more susceptible to electrophilic attack but also slightly more prone to oxidative degradation. The C3-formyl group is strongly electron-withdrawing, stabilizing the indole system and providing a highly reactive carbonyl center for nucleophilic additions[5].
Validated Synthetic Methodologies
The synthesis of 6-Ethyl-1H-indole-3-carbaldehyde can be approached via catalytic hydrogenation of a vinyl precursor or direct formylation of the alkyl-indole.
Figure 1: Divergent synthetic pathways for 6-Ethyl-1H-indole-3-carbaldehyde.
Protocol A: Catalytic Hydrogenation (Patent-Validated)
This protocol leverages the selective reduction of a vinyl group in the presence of an aldehyde, utilizing standard heterogeneous catalysis[4].
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Reaction Setup: Dissolve 6-Vinyl-1H-indole-3-carbaldehyde (1.5 g, 8.76 mmol) in anhydrous THF (45 mL). Add 10% Pd/C (300 mg).
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Causality: THF ensures complete solubilization of the starting material, while 10% Pd/C provides a high surface area for rapid hydrogen adsorption.
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Atmosphere Exchange: Degas the solution 3 times by applying a vacuum and backfilling with nitrogen, followed by a final exchange from nitrogen to hydrogen gas[4].
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Causality: Purging oxygen is critical; Pd/C is highly pyrophoric in the presence of oxygen and hydrogen vapors. This step prevents explosive thermal runaway.
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Reaction Progression: Stir vigorously under a hydrogen atmosphere (balloon pressure) for 4 hours at room temperature[4].
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Self-Validation System: Pull a 50 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass disappears and the target mass (174.1 [M+H]+) dominates[4].
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Isolation: Filter the catalyst through a tightly packed pad of Celite and wash with excess THF[4].
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Causality: Celite traps the finely divided palladium particles, preventing them from passing through the filter frit and igniting upon drying.
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Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel (c-hexane to c-hexane/EtOAc 1:1)[4].
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Self-Validation System: The desired product will elute at an Rf of 0.40 (c-hexane/EtOAc 1:1)[4].
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Protocol B: Vilsmeier-Haack Formylation
For scale-up from commercially available 6-ethylindole, the Vilsmeier-Haack reaction is the industry standard.
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Reagent Generation: Cool anhydrous DMF (3.0 equiv) to 0°C under nitrogen. Dropwise add POCl₃ (1.2 equiv).
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Causality: The reaction between DMF and POCl₃ generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). The process is highly exothermic; 0°C maintains reagent stability and prevents the degradation of DMF.
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Substrate Addition: Dissolve 6-ethylindole (1.0 equiv) in minimal DMF and add dropwise to the complex at 0°C. Warm to room temperature and stir for 2 hours.
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Causality: The C3 position of the indole is the most nucleophilic site. The C6-ethyl group donates electron density, ensuring rapid regioselective attack on the chloroiminium ion to form a Wheland intermediate.
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Hydrolysis & Workup: Pour the dark reaction mixture over crushed ice. Slowly add 2M NaOH until the pH reaches 8-9.
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Causality: Aqueous base serves a dual purpose: it hydrolyzes the stable iminium intermediate into the final carbaldehyde and neutralizes the generated phosphoric/hydrochloric acids, driving the precipitation of the highly insoluble organic product.
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Self-Validation System: Monitor the pH continuously. If the pH drops below 7, hydrolysis will stall. A successful quench yields a distinct color change and immediate precipitation of an off-white solid.
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Chemical Reactivity & Downstream Functionalization
The utility of 6-Ethyl-1H-indole-3-carbaldehyde lies in its orthogonal reactivity hubs.
Figure 2: Key reactivity hubs and downstream functionalization of the indole core.
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C3-Carbaldehyde Reactivity: The aldehyde easily undergoes reductive amination with primary or secondary amines using sodium triacetoxyborohydride (NaBH(OAc)₃), yielding 3-(aminomethyl)indoles. It also participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile) to generate highly conjugated systems often used in fluorescent probes or kinase inhibitors. Furthermore, it can be oxidized to the corresponding indole-3-carboxylic acid[5].
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N1-Indole Reactivity: The N-H proton is weakly acidic (pKa ~16). Deprotonation with a strong base (e.g., NaH) allows for N-alkylation, N-arylation, or the installation of protecting groups (Boc, Ts) to alter the molecule's lipophilicity and hydrogen-bonding capabilities.
Biological Relevance in Drug Discovery
Indole-3-carbaldehydes are not merely synthetic intermediates; the core scaffold possesses intrinsic biological activity. The base molecule, indole-3-carbaldehyde, is a known metabolite of dietary L-tryptophan produced by gastrointestinal bacteria[5],[3].
Crucially, this structural class acts as an agonist at the Aryl Hydrocarbon Receptor (AhR) in intestinal immune cells[5],[3]. Activation of the AhR pathway stimulates the production of interleukin-22 (IL-22), which facilitates mucosal reactivity and provides antifungal properties[5]. The substitution of an ethyl group at the 6-position in 6-Ethyl-1H-indole-3-carbaldehyde is frequently utilized in Structure-Activity Relationship (SAR) campaigns to optimize lipophilic interactions within the AhR ligand-binding domain or to fine-tune the hinge-binding capabilities of the indole core in ATP-competitive kinase inhibitors.
References[2] Title: 6-Ethylindole-3-Carboxaldehyde - ChemicalBook
Source: chemicalbook.com URL:[1] Title: 1-ETHYL-1H-INDOLE-3-CARBALDEHYDE 58494-59-0 wiki Source: guidechem.com URL:[4] Title: United States Patent US 9,085,555 B2 Source: googleapis.com URL:[5] Title: Indole-3-carbaldehyde - Wikipedia Source: wikipedia.org URL:[3] Title: Indole-3-carboxaldehyde basic properties and structure - Benchchem Source: benchchem.com URL:
